

# Trichlorovinylsilane: A Comprehensive Technical Guide for Organosilicon Synthesis

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## Compound of Interest

Compound Name: Trichlorovinylsilane

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This guide provides an in-depth overview of **trichlorovinylsilane** (TCVS), a versatile precursor for the synthesis of a wide array of organosilicon compounds. **Trichlorovinylsilane** is a valuable building block in organic chemistry and materials science due to its dual reactivity, stemming from the vinyl group and the three chlorine atoms attached to the silicon atom. This document details its physicochemical properties, key chemical transformations, and specific experimental protocols for its use in various synthetic applications.

## Physicochemical Properties of Trichlorovinylsilane

**Trichlorovinylsilane** is a colorless to pale yellow fuming liquid with a pungent odor.<sup>[1][2]</sup> It is a volatile and moisture-sensitive compound that readily hydrolyzes upon contact with water, liberating hydrogen chloride.<sup>[3][4]</sup> It is soluble in most organic solvents.<sup>[3][5]</sup>

Table 1: Physicochemical Properties of **Trichlorovinylsilane**

Property	Value	Reference(s)
Molecular Formula	C <sub>2</sub> H <sub>3</sub> Cl <sub>3</sub> Si	[6]
Molecular Weight	161.49 g/mol	[7]
CAS Number	75-94-5	[8]
Density	1.27 g/mL at 25 °C	[6][9]
Boiling Point	90 °C	[5][6]
Melting Point	-95 °C	[5][6]
Flash Point	10 °C	[2]
Refractive Index (n <sub>20/D</sub> )	1.436	[6][9]
Vapor Pressure	60 mmHg at 23 °C	[6][9]
Water Solubility	Reacts violently	[3][5]

## Synthesis of Trichlorovinylsilane

The industrial synthesis of **trichlorovinylsilane** is typically achieved through the hydrosilylation of acetylene with trichlorosilane or the direct reaction of vinyl chloride with silicon tetrachloride. [3]

A common laboratory-scale synthesis involves the reaction of trichlorosilane with vinyl chloride. [5] Another method involves the addition of trichlorosilane to acetylene in the presence of a suitable catalyst, such as chloroplatinic acid.[10]

## Key Reactions and Experimental Protocols

**Trichlorovinylsilane's** reactivity is characterized by the susceptibility of the Si-Cl bonds to nucleophilic attack and the ability of the vinyl group to participate in addition reactions.

## Alcoholysis: Synthesis of Vinylalkoxysilanes

The reaction of **trichlorovinylsilane** with alcohols (alcoholysis) is a fundamental method for the preparation of vinylalkoxysilanes, which are widely used as coupling agents and in the

synthesis of silicone polymers. The reaction proceeds by the stepwise substitution of the chlorine atoms with alkoxy groups, releasing hydrogen chloride as a byproduct.

#### Experimental Protocol: Synthesis of Vinyltriethoxysilane

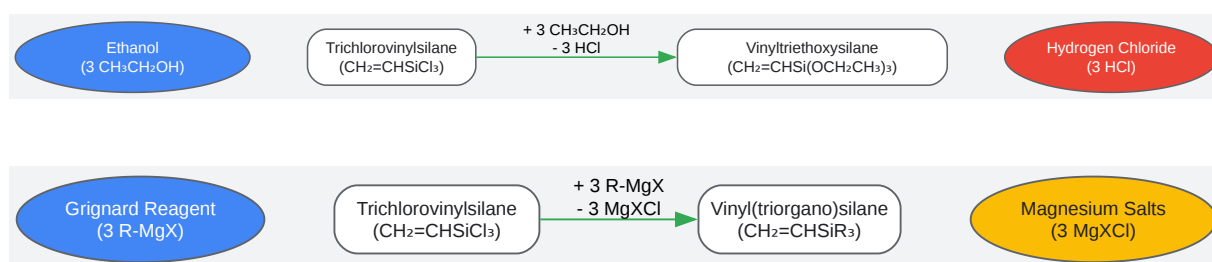
This protocol is adapted from a patented method for the synthesis of vinyltriethoxysilane.[4]

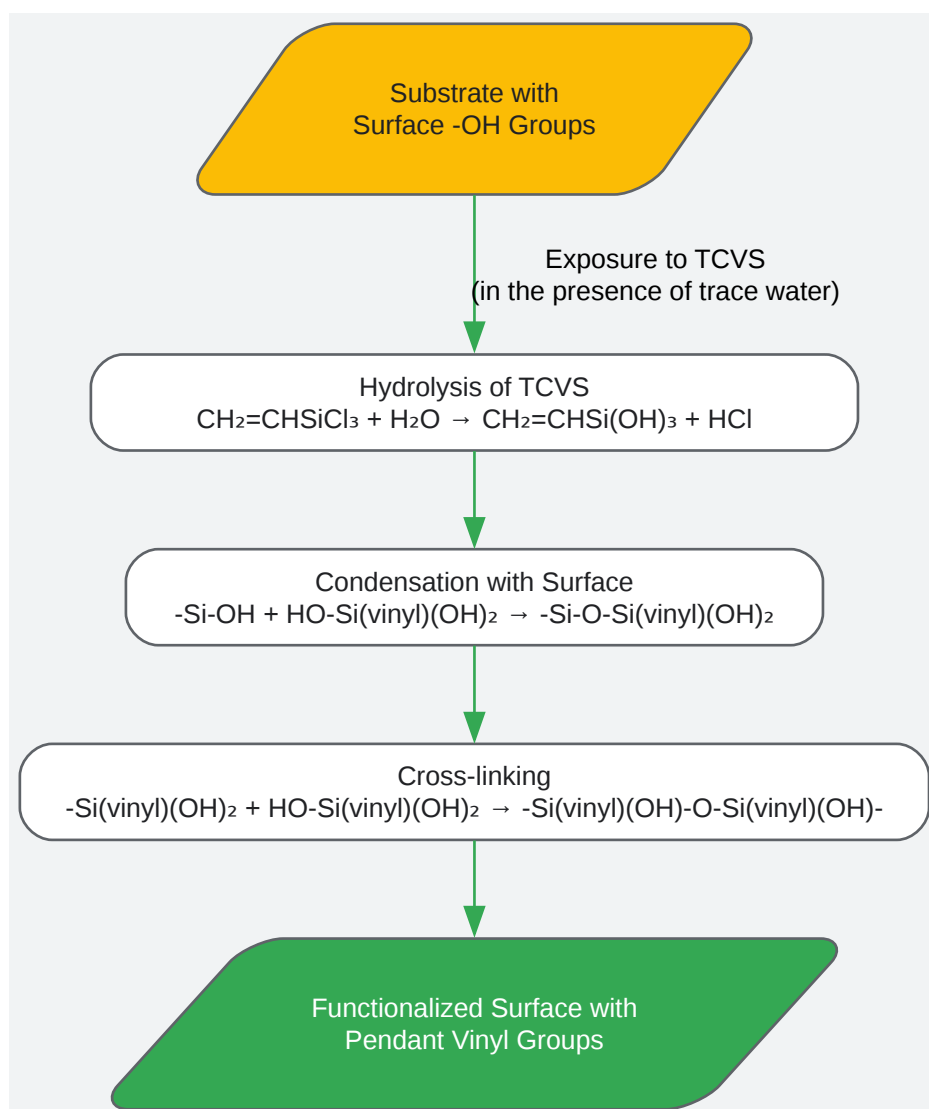
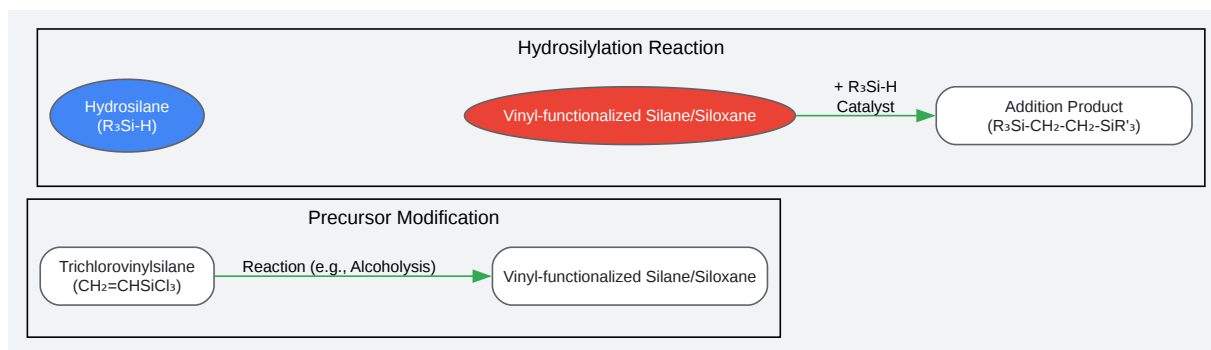
- Materials:
  - **Trichlorovinylsilane**
  - Anhydrous ethanol
  - Magnesium ethoxide (for neutralization)
  - Anhydrous reaction vessel with a reflux condenser, dropping funnel, and a system for inert gas blanketing (e.g., nitrogen or argon).
- Procedure:
  - In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place **trichlorovinylsilane**.
  - Slowly add anhydrous ethanol dropwise to the stirred **trichlorovinylsilane** solution at a controlled temperature to manage the exothermic reaction and the evolution of HCl gas.
  - After the addition is complete, the reaction mixture is heated to reflux for a specified period to ensure complete esterification.
  - The crude product is then neutralized with magnesium ethoxide to remove residual HCl and any partially esterified intermediates. The reaction mixture is typically heated to 70-90 °C during neutralization.[4]
  - The final product, vinyltriethoxysilane, is isolated by filtration to remove magnesium salts, followed by fractional distillation under reduced pressure.
- Yield: Reported yields for this type of process are in the range of 70-95%.[4]

Table 2: Spectroscopic Data for Vinyltriethoxysilane

Nucleus	Chemical Shift ( $\delta$ , ppm)
$^{29}\text{Si}$ NMR	-56 to -58

Note: Specific chemical shifts can vary depending on the solvent and other experimental conditions.





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- To cite this document: BenchChem. [Trichlorovinylsilane: A Comprehensive Technical Guide for Organosilicon Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1218785#trichlorovinylsilane-as-a-precursor-for-organosilicon-compounds]

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